Cas no 79865-89-7 (4-(Ethylamino)benzaldehyde)

4-(Ethylamino)benzaldehyde structure
4-(Ethylamino)benzaldehyde structure
Produktname:4-(Ethylamino)benzaldehyde
CAS-Nr.:79865-89-7
MF:C9H11NO
MW:149.189742326736
MDL:MFCD18447689
CID:556527
PubChem ID:12714578

4-(Ethylamino)benzaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(Ethylamino)benzaldehyde
    • p-(Ethylamino)benzaldehyde
    • Benzaldehyde,4-(ethylamino)-
    • Benzaldehyde, 4-(ethylamino)- (9CI)
    • 2473AC
    • FCH832279
    • AX8237831
    • ST24043091
    • MFCD18447689
    • CS-0151976
    • SCHEMBL5542224
    • DS-16074
    • AKOS006229694
    • 10.14272/QBGRAELMPIMNON-UHFFFAOYSA-N.1
    • AMY29082
    • 79865-89-7
    • doi:10.14272/QBGRAELMPIMNON-UHFFFAOYSA-N.1
    • DTXSID20507763
    • A864796
    • 4-Ethylamino-benzaldehyde
    • 4-(Ethylamino)benzaldehyde (ACI)
    • MDL: MFCD18447689
    • Inchi: 1S/C9H11NO/c1-2-10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3
    • InChI-Schlüssel: QBGRAELMPIMNON-UHFFFAOYSA-N
    • Lächelt: O=CC1C=CC(NCC)=CC=1

Berechnete Eigenschaften

  • Genaue Masse: 149.084063974g/mol
  • Monoisotopenmasse: 149.084063974g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 11
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 117
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 29.1
  • XLogP3: 1.7

4-(Ethylamino)benzaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222616-100mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
100mg
¥193.00 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT0998-100MG
4-(ethylamino)benzaldehyde
79865-89-7 95%
100MG
¥ 204.00 2023-04-13
Alichem
A019143406-1g
4-(Ethylamino)benzaldehyde
79865-89-7 98%
1g
$338.64 2023-09-01
abcr
AB440162-5 g
4-(Ethylamino)benzaldehyde; .
79865-89-7
5g
€1,206.80 2023-07-18
Fluorochem
231975-5g
4-(Ethylamino)benzaldehyde
79865-89-7 95%
5g
£602.00 2021-06-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222616-5g
4-(Ethylamino)benzaldehyde
79865-89-7 98%
5g
¥5170.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UC170-50mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
50mg
198.0CNY 2021-07-12
Fluorochem
231975-1g
4-(Ethylamino)benzaldehyde
79865-89-7 95%
1g
£149.00 2021-06-29
Chemenu
CM109541-100mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
100mg
$57 2024-07-23
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E195101-50mg
4-(Ethylamino)benzaldehyde
79865-89-7 98%
50mg
¥179.90 2023-09-03

4-(Ethylamino)benzaldehyde Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  3 d, 95 °C
1.2 Solvents: Water
Referenz
Design, synthesis, and evaluation of resveratrol derivatives as Ass1-42 aggregation inhibitors, antioxidants, and neuroprotective agents
Lu, Chuanjun; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(24), 7683-7687

Herstellungsverfahren 2

Reaktionsbedingungen
Referenz
Substitution of the methoxy group in p-[methoxybenzylidene]dimethylimmonium iodide
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(8), 1785-6

Herstellungsverfahren 3

Reaktionsbedingungen
Referenz
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Herstellungsverfahren 4

Reaktionsbedingungen
Referenz
Substitution of the methoxy group in p-[methoxybenzylidene]dimethylimmonium iodide
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1981, 17(8), 1785-6

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: 2,5-Dihydroxyterephthalic acid (complexes with metals) ,  Magnesium ,  Nickel ,  Cobalt (complexes with 2,5-Dihydroxyterephthalic acid) ;  7 h, 160 °C
Referenz
Boosting performance for hydrogenation-alkylation tandem reaction catalyzed by banana-like MgO-based solid solution confined Ni-Co alloy catalyst: Fabricated by a MTV-MOFs templated strategy
Li, Weizuo; et al, Molecular Catalysis, 2022, 529,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Cobalt dinitrate (poly. with hexamethylenetetramine) ;  13 h, 2 MPa, 170 °C
Referenz
A strategy of two-step tandem catalysis towards direct N-alkylation of nitroarenes with ethanol via facile fabricated novel Co-based catalysts derived from coordination polymers
Wang, Jing; et al, Journal of Catalysis, 2019, 376, 106-118

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Replacement of the alkylamino group in p-substituted benzaldehydes
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1982, 18(2),

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrabutylammonium bromide Solvents: Dimethyl sulfoxide ;  48 h, rt → 90 °C
Referenz
The Role of N-Substituents in Radiationless Deactivation of Aminated Derivatives of a Locked GFP Chromophore
Baleeva, Nadezhda S.; et al, European Journal of Organic Chemistry, 2017, 2017(35), 5219-5224

Herstellungsverfahren 9

Reaktionsbedingungen
Referenz
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Water ;  15 h, 130 °C
Referenz
A BODIPY fluorescence probe modulated by selenoxide spirocyclization reaction for peroxynitrite detection and imaging in living cells
Wang, Bingshuai; et al, Dyes and Pigments, 2013, 96(2), 383-390

Herstellungsverfahren 11

Reaktionsbedingungen
Referenz
Activating action of an immonium group in replacement of alkoxyl and halo atom by alkylamino group in the benzene ring
Yudin, L. G.; et al, Zhurnal Organicheskoi Khimii, 1983, 19(11), 2361-6

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Water Catalysts: Platinum, compd. with tin (3:1) ;  5 MPa, 503 K
Referenz
Heterogeneously catalyzed one-pot synthesis of N-alkyl anilines from nitroaromatics by assembled Pt3Sn/Al2O3 catalyst
Yang, Fang; et al, Wuli Huaxue Xuebao, 2012, 28(9), 2141-2147

4-(Ethylamino)benzaldehyde Raw materials

4-(Ethylamino)benzaldehyde Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:79865-89-7)4-(Ethylamino)benzaldehyde
A864796
Reinheit:99%/99%
Menge:1g/5g
Preis ($):189.0/768.0